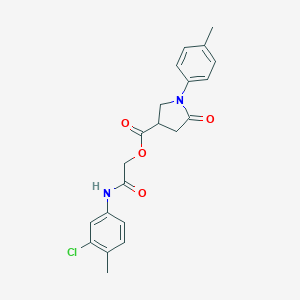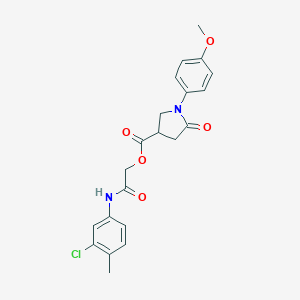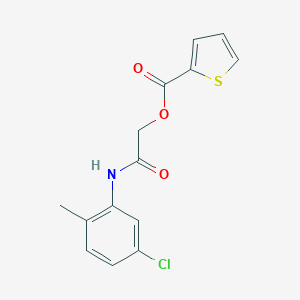![molecular formula C20H20N4O B271316 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide, also known as MIIP, is a small molecule inhibitor that has been widely used in scientific research. MIIP has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation.
Mécanisme D'action
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide functions as an inhibitor of the protein-protein interaction between the transcription factor NF-κB and its co-activator CBP/p300. NF-κB is a key regulator of inflammation and immune response, and its activation has been linked to various diseases, including cancer and inflammation. By inhibiting the interaction between NF-κB and CBP/p300, this compound prevents the transcriptional activation of NF-κB target genes, leading to anti-inflammatory and anticancer effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and dendritic cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have demonstrated that this compound reduces inflammation in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. This compound has also been shown to have high selectivity for NF-κB, minimizing off-target effects. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide research. One direction is to optimize the synthesis method of this compound to improve its solubility and stability. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and autoimmune diseases. Furthermore, the development of this compound analogs with improved efficacy and selectivity may lead to the discovery of novel therapeutics.
Méthodes De Synthèse
The synthesis of 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide involves the condensation of 4-methylphenyl-1,2-diamine with 2-(2-bromoethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole in the presence of a palladium catalyst. The resulting product is then reacted with 3-bromo-propanoyl chloride to yield this compound.
Applications De Recherche Scientifique
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide has been extensively used in scientific research for its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C20H20N4O |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
3-[4-methyl-2-(4-methylphenyl)imidazo[1,2-a]benzimidazol-1-yl]propanamide |
InChI |
InChI=1S/C20H20N4O/c1-13-7-9-14(10-8-13)19-17(11-12-18(21)25)24-16-6-4-3-5-15(16)23(2)20(24)22-19/h3-10H,11-12H2,1-2H3,(H2,21,25) |
Clé InChI |
NDVSKNDDNQDQBR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4N(C3=N2)C)CCC(=O)N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4N(C3=N2)C)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




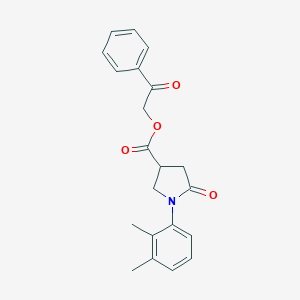


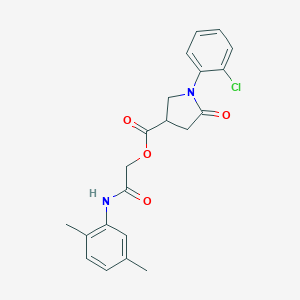
![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
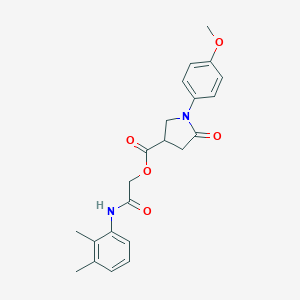
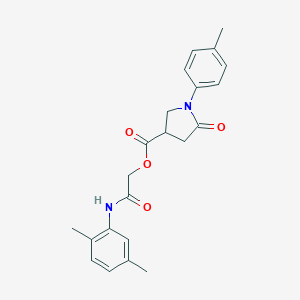
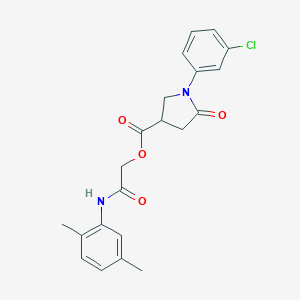
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)

